ZM39923 hydrochloride

説明

特性

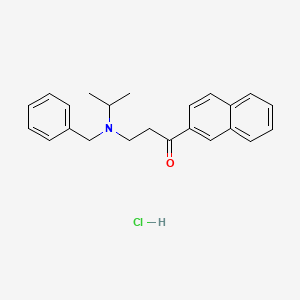

IUPAC Name |

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTUORMLOPXPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017077 |

Source

|

| Record name | ZM 39923-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58753-54-1, 1021868-92-7 |

Source

|

| Record name | ZM 39923 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM 39923-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM39923 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM39923 hydrochloride is a small molecule inhibitor primarily recognized for its potent activity against Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2).[1][2] A critical aspect of its pharmacology is that ZM39923 acts as a prodrug, chemically converting to its active metabolite, ZM449829, in neutral buffer conditions.[2][3][4] This conversion is fundamental to its biological activity in cellular assays. The compound's dual inhibitory profile allows for the modulation of the JAK-STAT signaling pathway, crucial for immune cell function, and the enzymatic activity of TGM2, an enzyme implicated in various cellular processes including apoptosis and matrix stabilization. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and standardized experimental protocols.

Core Mechanism of Action

Prodrug Conversion

This compound is not intrinsically the primary active agent. In aqueous solutions at neutral pH, it undergoes a chemical transformation to form the active inhibitor, ZM449829.[2] This breakdown occurs with a half-life of approximately 36 minutes at 25°C and a pH of 7.43.[4] This property is a crucial consideration for experimental design, as the biological effects observed when using ZM39923 are largely attributable to ZM449829.[3][5]

Caption: Prodrug conversion of this compound.

Inhibition of Janus Kinase 3 (JAK3)

The primary molecular target for the active form of ZM39923 is JAK3, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[6] JAK3 is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokine receptors.[7][8]

Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate tyrosine residues on the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[9] By inhibiting the kinase activity of JAK3, ZM39923 (via ZM449829) blocks this phosphorylation cascade, thereby disrupting cytokine signaling, which can suppress the proliferation and activation of immune cells like T-lymphocytes.[7]

Caption: Inhibition of the JAK-STAT signaling pathway.

Inhibition of Tissue Transglutaminase (TGM2)

In addition to its effects on JAK3, ZM39923 is a potent inhibitor of human tissue transglutaminase (TGM2), an enzyme with diverse biological functions.[1][5] It acts directly on the Ca²⁺ activated form of TGM2.[1] The inhibitory effect on TGM2 is significantly reduced in the presence of reducing agents like dithiothreitol (B142953) (DTT), suggesting a potential interaction with cysteine residues in the enzyme's active site.[3][5] In the absence of calcium, the inhibition of TGM2 by ZM39923 is reversible.[5]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been characterized against a panel of kinases and enzymes. The data is summarized below. Note that pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration.

| Target Enzyme | pIC₅₀ | IC₅₀ | Reference(s) |

| JAK3 | 7.1 | 79 nM | [1][2][4] |

| TGM2 | - | 10 nM | [1][2][5] |

| Factor XIIIa | - | 25 nM | [2] |

| EGFR | 5.6 | 2.4 µM | [1][2] |

| JAK1 | 4.4 | 40 µM | [1][2] |

| CDK4 | < 5.0 | 10 µM | [1][2] |

| Lck | < 5.0 | > 10 µM | [1] |

Note: IC₅₀ values for TGM2 and Factor XIIIa were determined in the absence of DTT.

Experimental Protocols

In Vitro Kinase Assay for Determining JAK3 Inhibition (General Protocol)

In vitro kinase assays are essential for quantifying the inhibitory potency (IC₅₀) of compounds against a specific kinase.[10][11] The following outlines a typical workflow based on quantifying ADP production, a universal product of kinase reactions.[6]

Principle: The assay measures the amount of ADP produced during the kinase reaction. This is achieved by converting the ADP to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase enzyme. The signal intensity is inversely proportional to the kinase inhibition.

Materials:

-

Recombinant human JAK3 enzyme

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[9]

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates (white, low-volume)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

-

Kinase Reaction: a. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate. b. Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well. The final ATP concentration should be at or near the Km for JAK3.

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[6]

-

Signal Generation: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the ADP to ATP and generate the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: a. Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion

This compound serves as a valuable research tool for investigating cellular pathways regulated by JAK3 and TGM2. Its primary mechanism involves conversion to the active metabolite ZM449829, which potently and selectively inhibits JAK3, thereby modulating the JAK-STAT signaling cascade. Concurrently, it exhibits potent, DTT-sensitive inhibition of TGM2. A thorough understanding of its prodrug nature and dual-target profile is essential for the accurate design and interpretation of experiments in immunology, oncology, and cell biology research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. ZM 39923 hydrochloride | JAK | Tocris Bioscience [tocris.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

ZM39923 Hydrochloride: A Technical Guide to its JAK3 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core inhibitory activity of ZM39923 hydrochloride on Janus kinase 3 (JAK3). It provides a comprehensive overview of its potency, selectivity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to this compound

This compound is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2] Due to its targeted action, ZM39923 has been investigated as a tool compound for studying the role of JAK3 in immune responses and as a potential therapeutic agent for autoimmune disorders.

An important characteristic of ZM39923 is its nature as a prodrug. In neutral buffer conditions (pH 7.43, 25°C), it undergoes degradation with a half-life of approximately 36 minutes to form the active metabolite ZM449829.[1][2] This active form exhibits a similar inhibitory profile against JAK3.[3][4]

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency of this compound has been quantified against JAK3 and a panel of other kinases to assess its selectivity. The data, presented in pIC50 and IC50 values, is summarized in the tables below. A higher pIC50 value indicates greater potency.

Table 1: Inhibitory Potency of this compound against Various Kinases

| Target Kinase | pIC50 | IC50 (nM) |

| JAK3 | 7.1 [1][2][5][6][7][8] | 79 [7][9][10] |

| JAK1 | 4.4[1][2][4] | 40,000[9] |

| EGFR | 5.6[1][2] | 2,400[9] |

| CDK4 | < 5.0[1][2] | > 10,000[9] |

Table 2: Inhibitory Potency against Other Targets

| Target | IC50 (nM) | Conditions |

| TGM2 | 10[5][6][8] | - |

| Factor XIIIa | 25[9] | In the absence of DTT |

The data clearly indicates that this compound is a potent inhibitor of JAK3 with significant selectivity over other kinases such as JAK1, EGFR, and CDK4.[1][2][9]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK3 plays a crucial role in the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway, which is initiated by the binding of cytokines to their receptors. ZM39923 exerts its inhibitory effect by blocking the ATP-binding site of JAK3, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade ultimately inhibits the transcription of target genes involved in immune cell proliferation and differentiation.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. JAK3 Kinase Enzyme System Application Note [promega.kr]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. caymanchem.com [caymanchem.com]

ZM39923 Hydrochloride: A Potent Dual Inhibitor of Transglutaminase 2 and JAK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a small molecule initially identified as a potent and selective inhibitor of Janus kinase 3 (JAK3)[1][2][3][4]. Subsequent research has revealed its highly potent inhibitory activity against tissue transglutaminase (TGM2), a multifunctional enzyme implicated in a wide range of cellular processes and diseases[1][3][5]. This dual inhibitory profile makes this compound a valuable research tool for investigating the roles of both TGM2 and JAK3 in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders[5][6][7]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in TGM2 and JAK3-related research.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO·HCl | [2][8] |

| Molecular Weight | 367.91 g/mol | [2][8] |

| CAS Number | 1021868-92-7 | [2][8] |

| Appearance | Powder | [8] |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol | [2][6] |

| Storage | Desiccate at +4°C | [2] |

Note: this compound is known to be unstable in neutral buffer solutions, where it breaks down to form its active metabolite, ZM449829. At pH 7.43 and 25°C, the half-life of ZM39923 is approximately 36 minutes. This instability should be considered when designing and interpreting experiments.[2][4]

Mechanism of Action

TGM2 Inhibition

This compound is a potent, reversible inhibitor of the Ca²⁺-activated form of TGM2.[1][6] TGM2, or tissue transglutaminase, is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[9][10] Its primary enzymatic activity involves the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, leading to protein cross-linking.[10][11] TGM2 is also involved in other cellular functions, including signal transduction as a G-protein, and has been implicated in the pathogenesis of various diseases such as celiac disease, neurodegenerative disorders, and cancer.[5][6][10]

The inhibitory effect of ZM39923 on TGM2 is significantly influenced by the presence of reducing agents. In the presence of 10 mM dithiothreitol (B142953) (DTT), the inhibitory potency of ZM39923 is reduced by approximately 300-fold, suggesting a thiol-dependent mechanism of inhibition.[5][6]

JAK3 Inhibition

This compound was originally developed as a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2][3][4] JAKs are crucial components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. ZM39923 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK3 enzyme.[5][12]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against TGM2 and various kinases has been determined in several studies. The following tables summarize the key quantitative data.

Table 1: TGM2 Inhibitory Activity

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 10 nM | Purified human TGM2 | [1][3][5] |

| IC₅₀ | 25 nM | Cross-linking activity, no DTT | [6][8] |

| IC₅₀ | 10 µM | Cross-linking activity, with DTT | [6][8] |

Table 2: Kinase Inhibitory Activity

| Target Kinase | pIC₅₀ | IC₅₀ | Reference |

| JAK3 | 7.1 | 79 nM | [1][2][3][4] |

| EGFR | 5.6 | 2.4 µM | [1][2][4] |

| JAK1 | 4.4 | 40 µM | [1][2][4] |

| CDK4 | < 5.0 | > 10 µM | [1][2][4] |

| Lck | < 5.0 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available TGM2 assay kits and is suitable for determining the IC₅₀ of this compound.

Materials:

-

Recombinant human TGM2

-

Biotinylated T26 peptide (amine-acceptor/acyl-donor substrate)

-

Amine-donor/acyl-acceptor substrate-coated microtiter plates

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂)

-

Dithiothreitol (DTT)

-

This compound

-

Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Add 50 µL of Assay Buffer containing CaCl₂ and DTT to each well of the substrate-coated microtiter plate.

-

Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.

-

Add 10 µL of the biotinylated T26 peptide to each well.

-

Initiate the reaction by adding 20 µL of recombinant human TGM2 to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of SAv-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro JAK3 Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay to measure the activity of JAK3 and its inhibition by this compound.

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT)

-

This compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the serially diluted inhibitor or DMSO to the wells of a 384-well plate.

-

Add 2 µL of diluted JAK3 enzyme in Kinase Buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer) to each well. The final ATP concentration should be close to the Kₘ value for ATP for JAK3.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells in vitro.

Materials:

-

Adherent cell line of interest (e.g., cancer cell line with known TGM2 expression)

-

Complete culture medium

-

Serum-free culture medium

-

This compound

-

Sterile pipette tips (p200 or p1000) or a cell-scratch instrument

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, gently create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells with serum-free medium to remove detached cells.

-

Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at different time points for each condition.

-

Calculate the percentage of wound closure or cell migration rate.

Western Blot Analysis of PI3K/Akt and STAT3 Signaling

This protocol details the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT signaling pathways.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or DMSO for the appropriate duration.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

// Nodes Extracellular_Stimuli [label="Extracellular Stimuli\n(e.g., Growth Factors, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Surface_Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Increased_Ca2 [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TGM2_inactive [label="TGM2 (Inactive)\nGTP-bound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGM2_active [label="TGM2 (Active)\nCa²⁺-bound", fillcolor="#34A853", fontcolor="#FFFFFF"]; ZM39923 [label="ZM39923 HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Crosslinking [label="Protein Cross-linking\n(Isopeptide bond formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Apoptosis, Adhesion, ECM formation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Extracellular_Stimuli -> Cell_Surface_Receptor [color="#5F6368"]; Cell_Surface_Receptor -> Increased_Ca2 [color="#5F6368"]; TGM2_inactive -> TGM2_active [label=" GTP -> GDP", color="#5F6368"]; Increased_Ca2 -> TGM2_active [color="#5F6368"]; TGM2_active -> Protein_Crosslinking [color="#5F6368"]; Protein_Crosslinking -> Cellular_Responses [color="#5F6368"]; ZM39923 -> TGM2_active [label=" Inhibition", arrowhead=tee, color="#EA4335"]; } dot Caption: TGM2 Activation and Inhibition by ZM39923 HCl.

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK3 [label="JAK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ZM39923 [label="ZM39923 HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK3 [label=" Activation", color="#5F6368"]; JAK3 -> STAT [label=" Phosphorylation", color="#5F6368"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_dimer [label=" Dimerization", color="#5F6368"]; STAT_dimer -> Nucleus [label=" Translocation", color="#5F6368"]; Nucleus -> Gene_Expression [style=invis]; STAT_dimer -> Gene_Expression [color="#5F6368"]; ZM39923 -> JAK3 [label=" Inhibition", arrowhead=tee, color="#EA4335"]; } dot Caption: JAK/STAT Signaling Pathway and Inhibition by ZM39923 HCl.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(TGM2, Substrates, ZM39923)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reaction\nMixture", fillcolor="#FBBC05", fontcolor="#202124"]; Detect_Signal [label="Detect Signal\n(Colorimetric/Fluorometric)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Analyze Data\n(Calculate IC₅₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Incubate [color="#5F6368"]; Incubate -> Detect_Signal [color="#5F6368"]; Detect_Signal -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } dot Caption: In Vitro TGM2 Inhibition Assay Workflow.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells to Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; Create_Wound [label="Create Wound/Scratch", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat with ZM39923 HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_Wound [label="Image Wound Over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Migration [label="Analyze Wound Closure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Create_Wound [color="#5F6368"]; Create_Wound -> Treat_Cells [color="#5F6368"]; Treat_Cells -> Image_Wound [color="#5F6368"]; Image_Wound -> Analyze_Migration [color="#5F6368"]; Analyze_Migration -> End [color="#5F6368"]; } dot Caption: Wound Healing Cell Migration Assay Workflow.

Conclusion

This compound is a potent dual inhibitor of TGM2 and JAK3, offering a valuable tool for dissecting the complex roles of these two enzymes in health and disease. Its high potency against TGM2, in particular, makes it a significant compound for studies on protein cross-linking and its pathological consequences. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further elucidation of the therapeutic potential of targeting TGM2 and JAK3. Researchers should remain mindful of its off-target effects and its instability in neutral solutions when designing and interpreting experimental results.

References

- 1. clyte.tech [clyte.tech]

- 2. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 7. A Tool Kit to Model Neurodegenerative Disease in Drosophila melanogaster | Springer Nature Experiments [experiments.springernature.com]

- 8. Wound healing migration assay (Scratch assay) [protocols.io]

- 9. Guide to Understanding Drosophila Models of Neurodegenerative Diseases | PLOS Biology [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

ZM39923 hydrochloride target selectivity profile

An In-Depth Technical Guide on the Target Selectivity Profile of ZM39923 Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

This compound is a small molecule inhibitor primarily recognized for its potent activity against Janus kinase 3 (JAK3).[1][2][3] Structurally, it belongs to the naphthyl ketone class of compounds. An important characteristic of ZM39923 is its function as a prodrug; in neutral buffer solutions, it undergoes decomposition to form its active metabolite, ZM449829.[4] This conversion occurs with a half-life of approximately 36 minutes at pH 7.43 and 25°C. Consequently, the biological effects observed in many assays are attributable to this active form.[4] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated signal transduction in immune cells.[5][6][7]

Target Selectivity Profile

This compound exhibits a distinct selectivity profile, with its highest potency directed at JAK3. However, it also interacts with other kinases and enzymes, particularly at higher concentrations. The inhibitory activities are summarized below.

Table 1: Quantitative Inhibitory Activity of this compound

| Target | pIC50 | IC50 | Notes |

| Primary Target | |||

| JAK3 | 7.1[1][4] | 79 nM[2] | Potent and primary target. |

| Secondary Kinase Targets | |||

| EGFR | 5.6[1][4] | 2.4 µM | Modest activity. |

| JAK1 | 4.4[4] | 40 µM[2] | Significantly less potent than against JAK3. |

| JAK2 | - | No significant activity reported.[4] | Exhibits selectivity over JAK2. |

| CDK4 | < 5.0[1] | 10 µM[2] | Weak activity. |

| Lck | < 5.0[1] | - | Insignificant activity. |

| Other Off-Target Activities | |||

| Tissue Transglutaminase (TGM2) | - | 10 nM[1][4] - 25 nM[4] | Potent inhibition in the absence of DTT. |

| γ-secretase | - | ~20 µM[4] | Inhibits generation of Aβ40 and Aβ42. |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Signaling Pathway and Mechanism of Action

The primary therapeutic potential of this compound stems from its inhibition of the JAK/STAT pathway, a critical signaling cascade for numerous cytokines and growth factors.[5] By inhibiting JAK3, the compound effectively blocks the downstream signaling events that lead to the modulation of gene expression involved in immune responses and cell proliferation.[1][5][8]

JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[7] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[8] Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors.[5] ZM39923, through its active form, competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation cascade.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ZM 39923|ZM39923|JAK3 inhibitor [dcchemicals.com]

- 3. ZM39923 | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. researchgate.net [researchgate.net]

ZM39923 Hydrochloride: A Technical Guide to a Dual Inhibitor of JAK3 and Transglutaminase 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM39923 hydrochloride is a small molecule of significant interest in pharmacological research, initially identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). Subsequent studies revealed its profound inhibitory activity against tissue transglutaminase (TGM2), establishing it as a dual inhibitor. A critical aspect of its pharmacology is its function as a prodrug, undergoing conversion in neutral buffer to its active metabolite, ZM449829. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in drug discovery and development.

Discovery and Development

This compound emerged from research at AstraZeneca focused on identifying novel inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells and crucial for immune function. The initial discovery, published in 2000, identified a series of naphthyl(beta-aminoethyl)ketones as potent JAK3 inhibitors.[1] Within this series, ZM39923 (referred to as compound 7 in the publication) demonstrated a pIC50 of 7.1 for JAK3.[1]

A significant finding during its initial characterization was that ZM39923 acts as a prodrug, undergoing a retro-Michael reaction in neutral buffer to form the more stable and active vinyl ketone, ZM449829 (referred to as compound 22).[1] This conversion is relatively rapid, with a half-life of 36 minutes at pH 7.43 and 25°C.

Later, in a screen of existing drug libraries to identify inhibitors of human tissue transglutaminase (TGM2), ZM39923 was discovered to be a highly potent inhibitor of this enzyme, with an IC50 of 10 nM.[2][3] Its active metabolite, ZM449829, was found to be even more potent against TGM2, with an IC50 of 5 nM.[2][3] This discovery expanded the potential therapeutic applications of ZM39923 beyond immune modulation to diseases where TGM2 is implicated, such as neurodegenerative disorders.[2][4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of JAK3 and TGM2, mediated by its active form, ZM449829.

Inhibition of JAK3 and the JAK-STAT Signaling Pathway

JAK3 is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in signal transduction initiated by cytokines. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate STATs, which dimerize and translocate to the nucleus to regulate gene expression. ZM449829, the active metabolite of ZM39923, inhibits the kinase activity of JAK3, thereby blocking the phosphorylation of STATs and interrupting the downstream signaling cascade.[1] This leads to the modulation of immune cell function.

Inhibition of Tissue Transglutaminase 2 (TGM2)

TGM2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This cross-linking activity is implicated in various cellular processes, and its dysregulation is associated with several diseases. ZM39923 and its active metabolite, ZM449829, are potent inhibitors of TGM2's cross-linking activity.[2][4] The inhibitory effect on TGM2 is significantly reduced in the presence of the reducing agent dithiothreitol (B142953) (DTT), suggesting a thiol-dependent mechanism of inhibition.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory potency of this compound and its active metabolite, ZM449829.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| JAK3 | pIC50 | 7.1 | [1] |

| IC50 | 79 nM | ||

| JAK1 | pIC50 | 4.4 | [2] |

| EGFR | pIC50 | 5.6 | [2] |

| TGM2 | IC50 (in the absence of DTT) | 10 nM | [2] |

| IC50 (in the presence of 10 mM DTT) | 10 µM | [4] | |

| γ-secretase | IC50 | ~20 µM | [4] |

Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)

| Target | Parameter | Value | Reference |

| JAK3 | pIC50 | 6.8 | [1] |

| TGM2 | IC50 | 5 nM | [2][3] |

Experimental Protocols

Synthesis of this compound (General Method)

This compound, being a β-amino ketone, can be synthesized via a Mannich reaction. This one-pot, three-component reaction involves an amine, a non-enolizable aldehyde, and a ketone. The following is a general protocol adaptable for the synthesis of this compound.

Materials:

-

Paraformaldehyde

-

N-Benzylisopropylamine

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve N-benzylisopropylamine in isopropanol.

-

Add concentrated hydrochloric acid dropwise to the solution to form the amine salt.

-

Add 2-acetylnaphthalene and paraformaldehyde to the reaction mixture.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and then to 0°C to induce precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum to yield 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (this compound).

In Vitro JAK3 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against JAK3 using a luminescence-based method that quantifies ATP consumption.

Materials:

-

Recombinant human JAK3 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of diluted recombinant JAK3 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Km value for JAK3.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the cross-linking activity of TGM2 and its inhibition.

Materials:

-

Recombinant human TGM2

-

TGM2 substrate (e.g., a biotinylated peptide containing a glutamine residue)

-

A second substrate (e.g., a primary amine-coated plate)

-

Calcium chloride (CaCl₂)

-

Assay buffer (e.g., Tris-HCl)

-

This compound dissolved in DMSO

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

To the wells of a primary amine-coated microplate, add the assay buffer, CaCl₂, the biotinylated peptide substrate, and the diluted inhibitor or DMSO.

-

Initiate the reaction by adding recombinant TGM2 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate at room temperature.

-

Wash the plate again.

-

Add the HRP substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound is a valuable research tool with a unique pharmacological profile as a prodrug that dually inhibits JAK3 and TGM2. Its potent activity against these two distinct enzyme classes makes it a subject of interest for investigating the roles of these targets in various pathological conditions, from inflammatory and autoimmune diseases to neurodegeneration. A thorough understanding of its conversion to the active metabolite ZM449829 is crucial for the design and interpretation of in vitro and in vivo studies. This guide provides a foundational resource for researchers working with or interested in the development of this compound and related compounds.

References

ZM39923 Hydrochloride: A Technical Guide for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines that are pivotal to the immune response.[1][2] Due to its targeted action on a kinase with expression largely restricted to hematopoietic cells, this compound serves as a valuable tool for immunology research, particularly in the study of autoimmune diseases, organ transplant rejection, and other inflammatory conditions.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

A crucial characteristic of this compound is its function as a prodrug. In neutral buffer solutions, it undergoes decomposition to form its active metabolite, ZM449829.[1][3][4] This conversion has a half-life of approximately 36 minutes at pH 7.43 and 25°C.[1][2] Consequently, the biological activity observed in many cell-based assays is primarily attributable to ZM449829.[4]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting JAK3, a key component of the JAK/STAT signaling pathway. This pathway is the primary signal transduction cascade for a wide range of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses.[1]

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, thereby preventing the transcription of genes involved in inflammatory and immune responses.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several kinases and other enzymes. The following tables summarize the available data, presented as pIC50 and IC50 values. It is important to note that assay conditions can influence these values.

Table 1: Inhibitory Potency (pIC50) of this compound against Various Kinases

| Target | pIC50 | Reference(s) |

| JAK3 | 7.1 | [1][2][5][6][7][8][9] |

| EGFR | 5.6 | [1][2][5][8] |

| JAK1 | 4.4 | [1][2][5][7][8] |

| CDK4 | < 5.0 | [1][2] |

| Lck | < 5.0 | [8] |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Inhibitory Concentration (IC50) of this compound against Various Kinases and Enzymes

| Target | IC50 | Notes | Reference(s) |

| JAK3 | 79 nM | [10] | |

| Tissue Transglutaminase 2 (TGM2) | 10 nM | [5][6][8][9][10] | |

| Factor XIIIa | 25 nM | In the absence of DTT. | [10] |

| EGFR | 2.4 µM | [10] | |

| CDK4 | 10 µM | [10] | |

| JAK1 | 40 µM | [10] | |

| γ-secretase | ~20 µM | [3] |

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general workflow for determining the IC50 value of this compound against JAK3 in a biochemical assay format. Specific details may need to be optimized based on the detection method (e.g., ADP-Glo™, HTRF®).

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Thaw and dilute recombinant human JAK3 enzyme to the desired concentration in a kinase assay buffer.

-

Prepare a solution containing the appropriate substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for JAK3.

-

-

Assay Procedure:

-

Add a small volume (e.g., 1-5 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the diluted JAK3 enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection and Data Analysis:

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent to measure the amount of ADP produced).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in a relevant cell line (e.g., human T-cells or a cytokine-dependent cell line).

Methodology:

-

Cell Preparation and Treatment:

-

Culture a suitable T-cell line or peripheral blood mononuclear cells (PBMCs) under appropriate conditions.

-

Starve the cells of serum or specific cytokines for 4-6 hours to reduce basal STAT5 phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a relevant cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by fixing the cells, for example, with a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

-

Permeabilize the cells to allow intracellular antibody staining, typically using ice-cold methanol (B129727) for at least 30 minutes on ice.

-

-

Antibody Staining and Flow Cytometry:

-

Wash the permeabilized cells with a staining buffer (e.g., PBS with BSA).

-

Incubate the cells with a fluorochrome-conjugated antibody specific for phosphorylated STAT5 (pSTAT5) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells to remove unbound antibody.

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 antibody.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of pSTAT5 for each condition.

-

Normalize the MFI of the inhibitor-treated samples to the cytokine-stimulated control and plot against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of the JAK3/STAT signaling pathway in immune cell function. Its potency and selectivity, coupled with a well-defined mechanism of action, make it suitable for a range of in vitro and cell-based immunology studies. When using this compound, it is critical to consider its prodrug nature and the conversion to its active form, ZM449829, especially in cellular assays. The protocols and data presented in this guide provide a comprehensive resource for researchers employing this compound in their investigations.

References

- 1. HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. mesoscale.com [mesoscale.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZM39923 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a potent and selective cell-permeable inhibitor of Janus kinase 3 (JAK3).[1][2] It also exhibits inhibitory activity against tissue transglutaminase 2 (TGM2).[3] A critical characteristic of this compound is that it functions as a prodrug, readily converting to its active metabolite, ZM449829, in neutral buffer solutions (pH 7.43 at 25°C) with a half-life of approximately 36 minutes.[1][4] This conversion is a crucial consideration in the design of cell culture experiments. The primary mechanism of action for its biological effects in cellular assays is the inhibition of the JAK/STAT signaling pathway, which is integral to cytokine-mediated signal transduction, particularly in hematopoietic cells.[5]

These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to study its effects on cell signaling, viability, and other cellular processes.

Data Presentation

Inhibitory Activity of this compound and its Active Metabolite ZM449829

The following tables summarize the in vitro inhibitory potency of this compound and its active form, ZM449829, against various kinases and enzymes. This data is essential for determining appropriate concentration ranges for cell-based assays and for understanding potential off-target effects.

| Compound | Target | pIC50 | IC50 | Reference(s) |

| ZM39923 HCl | JAK3 | 7.1 | 79 nM | [2][3] |

| JAK1 | 4.4 | 40 µM | [2][3] | |

| EGFR | 5.6 | 2.4 µM | [2][3] | |

| CDK4 | < 5.0 | > 10 µM | [2][3] | |

| TGM2 | - | 10 nM (in absence of DTT) | [3] | |

| γ-secretase | - | ~20 µM | [5] | |

| ZM449829 | JAK3 | 6.8 | - | [5] |

| JAK1 | 4.7 | - | [5] | |

| EGFR | 5.0 | - | [5] |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Solubility Information

| Compound | Solvent | Maximum Solubility | Reference(s) |

| ZM39923 HCl | DMSO | ≥ 47 mg/mL (127.75 mM) | [3] |

| Water | 1 mg/mL (2.72 mM) with sonication | [3] |

Signaling Pathway

This compound, through its active metabolite ZM449829, primarily inhibits the JAK3/STAT signaling pathway. This pathway is crucial for the signal transduction of cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent regulation of target gene expression.

References

Application Notes and Protocols for Studying STAT5 Signaling with ZM39923 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZM39923 hydrochloride to investigate the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound is a valuable chemical tool for elucidating the role of the JAK/STAT pathway in various biological processes, including cell proliferation, differentiation, and apoptosis.

Introduction

This compound is recognized as a potent and selective inhibitor of Janus kinase 3 (JAK3). The JAK/STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, and its dysregulation is implicated in numerous diseases, including cancers and autoimmune disorders[1][2]. STAT5, a key member of the STAT family of transcription factors, is frequently activated downstream of JAK3[2]. Upon activation by phosphorylation, STAT5 dimerizes, translocates to the nucleus, and regulates the expression of target genes involved in cell survival and proliferation[3]. This compound serves as a prodrug, converting in neutral buffer to its active form, ZM449829, which effectively inhibits JAK3 activity[4]. By inhibiting JAK3, this compound provides a means to modulate and study the downstream effects on STAT5 signaling.

Mechanism of Action

This compound functions as an inhibitor of the JAK3/STAT5 signaling pathway. In a cellular context or in neutral buffer solutions, this compound undergoes degradation to form its active metabolite, ZM449829[4]. This active compound selectively targets and inhibits the kinase activity of JAK3. The inhibition of JAK3 prevents the phosphorylation and subsequent activation of its downstream target, STAT5. Consequently, the dimerization, nuclear translocation, and transcriptional activity of STAT5 are all suppressed. This inhibitory action makes this compound a useful tool for studying the physiological and pathological roles of STAT5 signaling. It is important to note that this compound also exhibits potent inhibitory effects on tissue transglutaminase (TGM2)[5][6].

Quantitative Data Summary

The inhibitory activity of this compound and its target profile are summarized in the table below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Target | Inhibitory Activity (pIC50) | Inhibitory Activity (IC50/KD) | Reference |

| JAK3 | 7.1 | [4][5][6] | |

| EGFR | 5.6 | [4] | |

| JAK1 | 4.4 | [4] | |

| CDK4 | < 5.0 | ||

| TGM2 | 10 nM (IC50) | [5][6] | |

| γ-secretase | ~20 µM (IC50) | [4] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical JAK3/STAT5 signaling pathway and the point of inhibition by the active metabolite of this compound.

Caption: JAK3/STAT5 signaling pathway and inhibition by ZM39923's active form.

Experimental Protocols

Here we provide detailed protocols for investigating the effect of this compound on STAT5 signaling.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cells with this compound to assess its impact on STAT5 phosphorylation.

Materials:

-

Cell line of interest (e.g., a hematopoietic cell line with active JAK3/STAT5 signaling)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution preparation)

-

Phosphate-buffered saline (PBS)

-

Cytokine for stimulating STAT5 phosphorylation (e.g., IL-2)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note that this compound breaks down in neutral buffer to its active form.

-

Pre-treatment: For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 1-24 hours). Include a vehicle control (DMSO) group.

-

Stimulation: If applicable, stimulate the cells with a cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT5 phosphorylation.

-

Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis like Western Blotting.

Western Blotting for Phospho-STAT5

This protocol describes how to detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates.

Materials:

-

Cell lysates from the treatment protocol

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a loading control like β-actin or GAPDH.

Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability, which can be correlated with the inhibition of STAT5 signaling.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound on STAT5 signaling.

Caption: General experimental workflow for studying ZM39923's effects.

References

- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcription factor STAT5 catalyzes Mannich ligation reactions yielding inhibitors of leukemic cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

Application Notes and Protocols for Immunofluorescence Staining with ZM39923 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ZM39923 hydrochloride, a potent JAK3 inhibitor, in immunofluorescence (IF) studies to investigate the JAK/STAT signaling pathway. The primary application demonstrated is the inhibition of STAT3 phosphorylation and subsequent nuclear translocation in cultured cells.

Introduction

This compound is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling cascade. This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound acts as a prodrug, converting to its active form, ZM449829, in neutral buffer. By inhibiting JAK3, ZM39923 effectively blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, preventing their dimerization and translocation to the nucleus where they would otherwise activate gene transcription.

Immunofluorescence is a powerful technique to visualize the subcellular localization and activation state of proteins. This protocol details the use of this compound to treat cultured cells, followed by immunofluorescent staining for total STAT3 and its activated, phosphorylated form (pSTAT3). Quantitative analysis of the resulting fluorescence can provide robust data on the inhibitory effect of ZM39923.

Data Presentation

The following tables present illustrative quantitative data from a representative immunofluorescence experiment assessing the effect of this compound on STAT3 phosphorylation and nuclear localization. The data is presented as the mean fluorescence intensity (MFI) and the ratio of nuclear to cytoplasmic fluorescence.

Table 1: Effect of this compound on Phospho-STAT3 (pSTAT3) Mean Fluorescence Intensity

| Treatment Group | Concentration (µM) | Mean pSTAT3 Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Vehicle Control (DMSO) | 0 | 158.4 | ± 12.7 |

| This compound | 0.1 | 125.9 | ± 10.1 |

| This compound | 1 | 75.2 | ± 6.8 |

| This compound | 10 | 32.1 | ± 4.5 |

Table 2: Effect of this compound on STAT3 Nuclear to Cytoplasmic Ratio

| Treatment Group | Concentration (µM) | Mean Nuclear/Cytoplasmic pSTAT3 Fluorescence Ratio | Standard Deviation |

| Vehicle Control (DMSO) | 0 | 3.8 | ± 0.5 |

| This compound | 0.1 | 2.9 | ± 0.4 |

| This compound | 1 | 1.5 | ± 0.3 |

| This compound | 10 | 1.1 | ± 0.2 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the JAK/STAT signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for the immunofluorescence protocol.

Experimental Protocols

Materials and Reagents:

-

Cultured cells of interest (e.g., HeLa, A549, or other cell lines with active JAK/STAT signaling)

-

This compound (dissolved in DMSO to create a stock solution)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies:

-

Rabbit anti-STAT3 monoclonal antibody

-

Mouse anti-phospho-STAT3 (Tyr705) monoclonal antibody

-

-

Fluorophore-conjugated secondary antibodies:

-

Goat anti-rabbit IgG (H+L) conjugated to a green fluorophore (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG (H+L) conjugated to a red fluorophore (e.g., Alexa Fluor 594)

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Humidified chamber

Protocol:

-

Cell Seeding:

-

Sterilize glass coverslips by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile cell culture hood.

-

Place sterile coverslips into the wells of a 24-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). This may need to be optimized for your specific cell line and experimental goals.

-

-

Cell Fixation:

-

Carefully aspirate the treatment medium.

-

Gently wash the cells twice with PBS.

-

Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-STAT3 and anti-pSTAT3) in blocking buffer at their predetermined optimal concentrations.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

-

Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

-

-

Nuclear Counterstaining:

-

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Invert the coverslips and mount them onto clean microscope slides with a drop of antifade mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images using appropriate filter sets for DAPI (blue), the green fluorophore (e.g., total STAT3), and the red fluorophore (e.g., pSTAT3).

-

For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to:

-

Measure the mean fluorescence intensity of the pSTAT3 signal in a defined area for each condition.

-

Define nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI stain.

-

Measure the mean fluorescence intensity of the pSTAT3 signal within the nuclear and cytoplasmic ROIs for multiple cells per condition.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.

-

-

Perform statistical analysis on the quantitative data to determine the significance of the observed differences between treatment groups.

-

Troubleshooting & Optimization

Technical Support Center: ZM39923 Hydrochloride Degradation

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with ZM39923 hydrochloride and its degradation product, ZM 449829.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and ZM 449829?

A1: this compound is a prodrug that degrades into the active inhibitor, ZM 449829.[1] This transformation is a critical factor to consider in experimental design, as the observed biological activity of ZM39923 in many assays is primarily due to its degradation to ZM 449829.

Q2: Under what conditions does this compound degrade to ZM 449829?

A2: this compound is known to be unstable in neutral buffer solutions. Specifically, it degrades with a half-life of 36 minutes in a neutral buffer at pH 7.43 and 25°C.[2]

Q3: What are the primary targets of this compound and ZM 449829?

A3: Both compounds are inhibitors of Janus kinase 3 (JAK3).[1][3] They also show inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and tissue transglutaminase (TGM2).[3][4]

Q4: How should I store this compound to minimize degradation?

A4: Solid this compound should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions should be prepared fresh, or if necessary, aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

Q5: What are the recommended solvents for preparing stock solutions of this compound?

A5: this compound is soluble in DMSO (up to 100 mM) and DMF (10 mg/ml).[3] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous medium.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

-

Possible Cause: Uncontrolled degradation of this compound to ZM 449829. The 36-minute half-life in neutral buffer means the concentration of the active compound (ZM 449829) is changing throughout your experiment.

-

Solution:

-

Pre-incubate this compound in your assay buffer for a defined period to allow for consistent conversion to ZM 449829 before starting your experiment.

-

Alternatively, consider using ZM 449829 directly if the experimental design allows.

-

Ensure the pH of your buffer is consistent across all experiments.

-

Issue 2: Faster or slower than expected degradation of this compound.

-

Possible Cause: The pH or temperature of your experimental buffer deviates from the reported conditions (pH 7.43, 25°C).[2] The rate of hydrolysis can be sensitive to small changes in pH and temperature.

-

Solution:

-

Carefully prepare and verify the pH of your buffer using a calibrated pH meter.

-

Maintain a constant and accurate temperature using a water bath or incubator.

-

Perform a time-course experiment to determine the degradation rate in your specific experimental setup.

-

Issue 3: Appearance of unexpected peaks in HPLC analysis.

-

Possible Cause: Formation of other degradation byproducts, or impurities in the initial compound.

-

Solution:

-

Use high-purity this compound (≥99%).

-

Analyze a sample of the undegraded compound to identify any initial impurities.

-

Consider using a gradient HPLC method to better separate all components in the mixture.

-

If the unknown peaks are significant, further characterization using techniques like mass spectrometry may be necessary.

-

Issue 4: Low yield of ZM 449829.

-

Possible Cause: The degradation reaction may not have gone to completion, or other degradation pathways may be competing with the desired transformation.

-

Solution:

-

Increase the incubation time to allow for more complete conversion. Given the half-life of 36 minutes, incubating for at least 2-3 hours should result in significant conversion.

-

Ensure the buffer conditions are optimal for the desired degradation pathway.

-

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of ZM39923 and ZM 449829

| Property | This compound | ZM 449829 |

| Molecular Formula | C₂₃H₂₅NO·HCl | C₁₃H₁₀O |

| Molecular Weight | 367.92 g/mol | 182.22 g/mol [5] |

| Primary Target | JAK3[3] | JAK3[5] |

| IC₅₀ (JAK3) | 79 nM[3] | 158 nM[5] |

| pIC₅₀ (JAK3) | 7.1[2] | - |

| IC₅₀ (EGFR) | 2.4 µM[3] | 10 µM[5] |

| IC₅₀ (JAK1) | 40 µM[3] | 19.95 µM[5] |

| IC₅₀ (TGM2) | 10 nM[4] | 5 nM[5] |

| Half-life (pH 7.43, 25°C) | 36 minutes[2] | Not Applicable |

| Solubility (DMSO) | Up to 100 mM | 30 mg/mL[5] |

Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound to ZM 449829 by HPLC

This protocol outlines a method to induce and monitor the degradation of this compound in a controlled laboratory setting.

1. Materials:

- This compound (≥99% purity)

- ZM 449829 (as a reference standard)

- DMSO (ACS grade or higher)

- Phosphate-buffered saline (PBS), pH 7.4

- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA, HPLC grade)

- Deionized water (18.2 MΩ·cm)

- HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

- ZM39923 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.

- ZM 449829 Stock Solution (10 mM): Dissolve the appropriate amount of ZM 449829 in DMSO to achieve a final concentration of 10 mM.